![molecular formula C19H21NO7S B2792062 methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate CAS No. 1327176-84-0](/img/structure/B2792062.png)
methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate, also known as DMPSA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMPSA is a member of the acrylate family and has a complex chemical structure, which makes it an interesting subject for research.
Mécanisme D'action
The mechanism of action of methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. This compound has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in vitro and in vivo. This compound has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells, indicating its antioxidant properties. In addition, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate is its ease of synthesis, which makes it readily available for laboratory experiments. This compound is also relatively stable and can be stored for extended periods of time without significant degradation. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations. These limitations can be overcome by using appropriate solvents and concentrations in experiments.
Orientations Futures
There are several future directions for the research of methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate. One potential direction is the development of this compound-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the use of this compound as a ligand for the synthesis of MOFs with specific properties, such as catalytic activity and gas storage capacity. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as environmental science and nanotechnology.
Conclusion
In conclusion, this compound is a complex chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its anti-inflammatory, anti-cancer, and anti-microbial properties, as well as its potential use as a ligand for the synthesis of MOFs and a probe for the detection of heavy metal ions. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
Méthodes De Synthèse
The synthesis of methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 3,4-dimethoxyaniline and 4-methoxybenzenesulfonyl chloride in the presence of triethylamine to form the intermediate compound 3,4-dimethoxyphenyl(4-methoxyphenyl)sulfonamide. The intermediate compound is then reacted with methyl acrylate in the presence of potassium carbonate and tetrabutylammonium bromide to form this compound.
Applications De Recherche Scientifique
Methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development. This compound has also been used as a ligand for the synthesis of metal-organic frameworks (MOFs) and as a probe for the detection of heavy metal ions in environmental samples.
Propriétés
IUPAC Name |
methyl (Z)-3-(3,4-dimethoxyanilino)-2-(4-methoxyphenyl)sulfonylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO7S/c1-24-14-6-8-15(9-7-14)28(22,23)18(19(21)27-4)12-20-13-5-10-16(25-2)17(11-13)26-3/h5-12,20H,1-4H3/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHMJZDAKVKHBJ-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC(=C(C=C2)OC)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC(=C(C=C2)OC)OC)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2791980.png)
![3-butyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2791981.png)

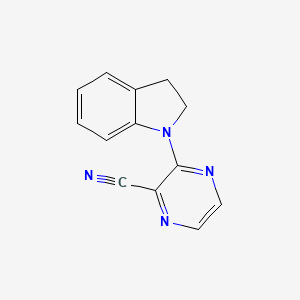
![1-(4-Phenylpiperazino)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone](/img/structure/B2791985.png)
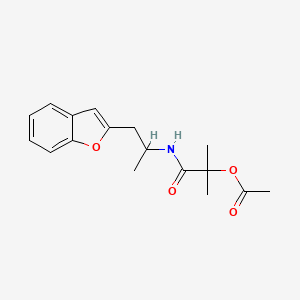
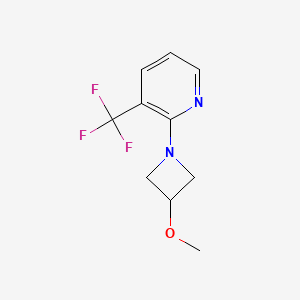

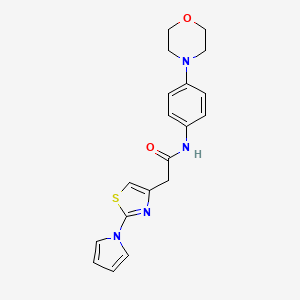
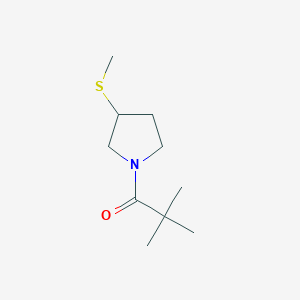
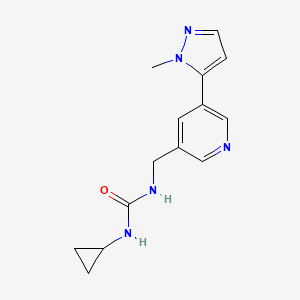

![N-(3,5-dimethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
